ethyl (2E)-3,8-dimethyl-7-propan-2-ylnona-2,6-dienoate
Overview
Description
Ethyl (2E)-3,8-dimethyl-7-propan-2-ylnona-2,6-dienoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its complex structure, which includes multiple double bonds and branched alkyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3,8-dimethyl-7-propan-2-ylnona-2,6-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3,8-dimethyl-7-propan-2-ylnona-2,6-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a base.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.
Substitution: Sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Carboxylic acids and ethanol.
Scientific Research Applications
Ethyl (2E)-3,8-dimethyl-7-propan-2-ylnona-2,6-dienoate has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl (2E)-3,8-dimethyl-7-propan-2-ylnona-2,6-dienoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl cinnamate: Another ester with a pleasant fragrance, commonly used in the flavor and fragrance industry.
Methyl (2E)-3,8-dimethyl-7-propan-2-ylnona-2,6-dienoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific structure, which includes multiple double bonds and branched alkyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.
Properties
IUPAC Name |
ethyl (2E)-3,8-dimethyl-7-propan-2-ylnona-2,6-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-7-18-16(17)11-14(6)9-8-10-15(12(2)3)13(4)5/h10-13H,7-9H2,1-6H3/b14-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOBPKYIXWXYJQ-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CCC=C(C(C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CCC=C(C(C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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